1-Methyl-5-oxopyrrolidine-3-acetonitrile is a nitrogen-containing heterocyclic compound that belongs to the pyrrolidine family. This compound features a pyrrolidine ring with a carbonyl group and a nitrile functional group, making it an interesting subject for both synthetic and medicinal chemistry. Its molecular formula is , and it is primarily classified as a pyrrolidine derivative.
This compound can be synthesized through various chemical reactions involving starting materials such as acetonitrile and pyrrolidine derivatives. The synthesis and characterization of this compound have been documented in multiple scientific studies, highlighting its potential applications in pharmaceuticals and organic synthesis.
1-Methyl-5-oxopyrrolidine-3-acetonitrile is classified under:
The synthesis of 1-Methyl-5-oxopyrrolidine-3-acetonitrile typically involves multi-step reactions. One common method includes:
The synthesis may require careful control of temperature, pH, and reaction time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound.
1-Methyl-5-oxopyrrolidine-3-acetonitrile features a five-membered pyrrolidine ring with a methyl group at position 1, a carbonyl group at position 5, and an acetonitrile group at position 3. The structural formula can be represented as follows:
Key structural data includes:
1-Methyl-5-oxopyrrolidine-3-acetonitrile can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control, solvent choice, and reaction time for optimal results.
1-Methyl-5-oxopyrrolidine-3-acetonitrile exhibits several notable physical properties:
Key chemical properties include:
1-Methyl-5-oxopyrrolidine-3-acetonitrile has potential applications in various scientific fields:
1-Methyl-5-oxopyrrolidine-3-acetonitrile represents a structurally specialized heterocyclic compound integrating a γ-lactam (5-oxopyrrolidine) core with an acetonitrile-functionalized side chain at the C3 position and an N-methyl substituent. This molecular architecture positions it within the broader class of 5-oxopyrrolidine derivatives, which are characterized by a five-membered lactam ring that serves as a conformationally constrained, polar pharmacophore. The compound's strategic functionalization—combining a hydrogen-bond accepting lactam carbonyl, a nucleophilic nitrile group, and tertiary amide geometry—confers distinctive physicochemical properties, including moderate water solubility, dipole moment, and hydrogen-bonding capacity. These features make it a versatile synthon in organic synthesis and a privileged scaffold for bioactivity optimization. Chemically, the electron-withdrawing nitrile group adjacent to the lactam ring enhances the acidity of adjacent protons and provides a handle for further chemical transformations (e.g., hydrolysis to carboxylic acids, reduction to amines, or cyclization reactions), thereby enabling structural diversification toward complex polyheterocyclic systems relevant to pharmaceutical discovery [4] [10].
The 5-oxopyrrolidine (pyrrolidinone) scaffold is a medicinally privileged heterocyclic motif extensively exploited for its balanced pharmacokinetic properties and target engagement versatility. Its structural resemblance to endogenous γ-aminobutyric acid (GABA) and proline derivatives facilitates biointegration, while its semi-rigid conformation enables precise spatial presentation of pharmacophoric elements. The scaffold’s hydrogen-bonding capability (through carbonyl and N-H groups) supports strong interactions with biological targets, including enzymes, receptors, and nucleic acids [2] [9].
Table 1: Therapeutic Applications of 5-Oxopyrrolidine Derivatives in Drug Discovery
Biological Activity | Structural Features | Key Compound Examples | Mechanistic Insights |
---|---|---|---|
Antibacterial Agents | 1-(2-Hydroxy-5-methylphenyl) substitution; hydrazone derivatives | 5-Nitrothienylhydrazone derivative | Disrupts biofilms of S. aureus and E. coli; superior to cefuroxime (MIC 3.9 μg/mL vs 7.8 μg/mL) [1] |
Anticancer Agents | 4-(Dimethylamino)phenyl substitution; benzimidazole hybrids | Compound 3c (5-chlorobenzimidazole); Hydrazone 5k (5-nitrothienyl) | Inhibits Panc-1 pancreatic cancer spheroids (EC₅₀ 7.3 μM); disrupts MDA-MB-231 colony formation [8] |
CNS-Targeting Agents | Dual MOR agonist/D3R antagonist motifs | Trans-(2S,4R)-pyrrolidine hybrids | Blood-brain barrier penetrance (CNS-MPO >2.5); modulates pain perception and addictive liability [3] |
Enzyme Inhibitors | Spiro-β-lactone/β-lactam annelation | Spiro-β-lactone steroids (e.g., Salinosporamide A) | Proteasome inhibition via electrophilic cap trapping; PBD-targeted kinase modulation [9] [2] |
Antibacterial Applications: Functionalization at the N1 and C3 positions dramatically influences bioactivity. Derivatives like 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazones exhibit potent Gram-positive activity. Notably, the 5-nitrothienylhydrazone derivative demonstrated biofilm-disrupting capabilities against Staphylococcus aureus and Escherichia coli at concentrations surpassing the reference drug cefuroxime (3.9 μg/mL vs. 7.8 μg/mL), suggesting interference with bacterial adhesion or quorum-sensing pathways [1].
Anticancer Applications: Structural hybridization enhances tumor-suppressive effects. Incorporating dimethylaminophenyl groups (e.g., compound 5k) yielded potent activity against triple-negative breast cancer (MDA-MB-231; EC₅₀ 7.3 μM) and pancreatic adenocarcinoma (Panc-1; EC₅₀ 10.2 μM) models. This derivative abolished colony formation at 2 μM and impaired spheroid growth in 3D cultures, indicating interference with cancer stem cell renewal or survival pathways independent of cytotoxicity-driven migration inhibition [8].
Targeted Protein Modulation: Spiro-annulation strategies leverage the pyrrolidinone scaffold’s rigidity. Salinosporamide A, a marine-derived spiro-β-lactone pyrrolidinone, covalently inhibits the 20S proteasome’s β-subunit via nucleophilic opening of the β-lactone ring. Similarly, spiro-β-lactam steroids synthesized from dehydroepiandrosterone (DHEA) through cascade cyclizations represent novel chemotypes for Hedgehog pathway inhibition, demonstrating how scaffold constraint enhances target selectivity [9] [2].
CNS Drug Design: Pyrrolidinone’s polarity profile supports blood-brain barrier (BBB) penetration. Dual-target ligands merging 3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one frameworks with pyrazolopyrimidines achieve CNS-MPO scores >2.5, optimizing BBB permeation for neurological targets like dopamine D3 and μ-opioid receptors. This balances lipophilicity and hydrogen-bonding potential to circumvent P-glycoprotein efflux [3] [10].
The integration of 5-oxopyrrolidine cores into pharmaceuticals has evolved through three transformative phases: natural product derivation, synthetic methodology expansion, and rational structure-based design. Early interest emerged from natural lactam isolates like the Svalbamides (Paenibacillus spp. metabolites) and aegyptolidines (Aspergillus aegyptyacus alkaloids), which demonstrated quinone reductase induction and cytotoxicity, respectively, highlighting the scaffold’s innate bioactivity [8] [9].
Table 2: Synthetic Milestones in 5-Oxopyrrolidine Derivative Development
Era | Synthetic Advancements | Key Methodologies | Resultant Pharmacophores |
---|---|---|---|
1980s-1990s | Classical functionalization (N-alkylation, C3-ester hydrolysis) | Phillips cyclization; Hydrazide condensations | Anticonvulsants (e.g., levetiracetam analogs); Anti-ischemic agents [4] [10] |
2000-2010 | Regioselective spiro-annulation | Pd-catalyzed alkynol cyclocarbonylation; Singlet carbene insertion | Spiro-β-lactones (e.g., Salinosporamide A mimics); Steroidal hybrids [9] |
2010-Present | Metal-free catalysis; Green chemistry approaches | Organocatalyzed electrochemical synthesis; Solvent-free cyclocondensations | Eco-compatible hydrazones; Spirooxindoles (dr >20:1, ee >93%) [7] [8] |
Early Synthetic Innovations: Initial routes relied on linear syntheses or lactamization of γ-amino acids. The Phillips cyclization (using o-phenylenediamines with pyrrolidinone-3-carboxylic acids) enabled efficient benzimidazole fusion, yielding early neuroprotective agents like nefiracetam. Concurrently, hydrazide condensations (e.g., acid hydrazide 4 + aldehydes → hydrazones 5a–l) generated libraries for anticonvulsant screening, though with limited stereocontrol [4] [8] [10].
Spirocyclic and Hybrid Architectures: Advances in transition-metal catalysis enabled complex annulations. Palladium-mediated cyclocarbonylation of steroidal alkynols (e.g., ethinylestradiol) produced spiro-β-lactones in >85% yield and >20:1 diastereoselectivity. Similarly, photoinduced carbene C–H insertion from diazo precursors generated spiro-β-lactones at cholesterol C3 (80% yield), demonstrating the scaffold’s adaptability to natural product frameworks [9].
Modern Sustainable Methodologies: Metal-free protocols now dominate synthesis. Cinchonidine-squaramide-catalyzed [3+2] cycloadditions afforded pyrrolidinyl spirooxindoles with exceptional stereoselectivity (dr >20:1, ee >93%). Solvent-free condensations of aminopyrazoles with β-diketones under microwave irradiation reduced reaction times to minutes while improving yields to >90%, aligning with green chemistry principles [7] [8].
Rational Design Paradigms: Computational tools now guide optimization. Hybridization strategies linking 5-oxopyrrolidine to steroidal cores (e.g., 17-spirooxetanosteroids) enhanced Hedgehog pathway inhibition by rigidifying ligand topology. Similarly, introducing fluorinated aromatics (e.g., 4-fluorophenylhydrazones) improved metabolic stability and target affinity, evidenced by enhanced antiproliferative activity in fluorinated derivatives [6] [8] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1